

A Technical Guide to Fmoc-NH-PEG5-CH2COOH: Properties and Applications

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Compound of Interest		
Compound Name:	Fmoc-NH-PEG5-CH2COOH	
Cat. No.:	B607503	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG5-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and visual representations of common workflows. The molecule incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a terminal carboxylic acid, and a hydrophilic five-unit polyethylene glycol (PEG) spacer. This unique structure offers versatility for sequential and orthogonal conjugation strategies. This document serves as a detailed resource for researchers and professionals in the fields of chemistry, biology, and pharmacology, aiming to facilitate the effective application of this versatile linker in their research and development endeavors.

Core Chemical and Physical Properties

Fmoc-NH-PEG5-CH2COOH is a well-defined, monodisperse PEG derivative. The Fmoc protecting group provides a stable linkage that can be readily cleaved under basic conditions to yield a primary amine. The terminal carboxylic acid can be activated for conjugation to primary amines, forming a stable amide bond. The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical feature for many biological applications.



Table 1: General Properties of Fmoc-NH-PEG5-

CH2COOH

Property	Value	Source(s)
CAS Number	635287-26-2	[1][2]
Molecular Formula	C27H35NO9	[1][2]
Molecular Weight	517.6 g/mol	[1]
Appearance	Viscous Liquid or Solid	
Purity	≥95%	

Table 2: Solubility and Storage

Property	Recommendation	Source(s)
Solubility	Soluble in polar organic solvents (e.g., DMF, DMSO)	
Storage Temperature	-20°C to -5°C	
Storage Conditions	Keep in a dry and dark place.	-

Experimental Protocols

The utility of **Fmoc-NH-PEG5-CH2COOH** lies in the reactivity of its two terminal functional groups. The following protocols provide detailed methodologies for the deprotection of the Fmoc group and the activation and conjugation of the carboxylic acid group.

Fmoc Group Deprotection

The Fmoc group is a base-labile protecting group commonly removed using a solution of piperidine in an organic solvent.

Materials:

Fmoc-NH-PEG5-CH2COOH conjugate



- 20% (v/v) Piperidine in Dimethylformamide (DMF)
- Dimethylformamide (DMF)
- Reaction vessel
- Shaker or magnetic stirrer

Procedure:

- Dissolve the Fmoc-protected compound in a minimal amount of DMF in a reaction vessel.
- Add the 20% piperidine in DMF solution to the reaction vessel. A common ratio is 10 mL of deprotection solution per gram of resin in solid-phase synthesis.
- Agitate the mixture at room temperature for 10-20 minutes.
- Monitor the deprotection reaction by a suitable analytical method (e.g., TLC or LC-MS).
- Once the reaction is complete, remove the deprotection solution by filtration (for solid-phase synthesis) or proceed with purification (for solution-phase synthesis).
- Wash the product extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Carboxylic Acid Activation and Amine Coupling

The terminal carboxylic acid of **Fmoc-NH-PEG5-CH2COOH** can be activated to form an active ester, which then readily reacts with primary amines to form a stable amide bond. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- Fmoc-NH-PEG5-CH2COOH
- Molecule with a primary amine (e.g., protein, peptide, or other linker)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)



- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching solution (e.g., hydroxylamine or Tris buffer)
- Reaction vessel

Procedure:

- Dissolve Fmoc-NH-PEG5-CH2COOH in the Activation Buffer.
- Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is a slight excess of EDC and NHS relative to the carboxylic acid.
- Allow the activation reaction to proceed for 15-30 minutes at room temperature.
- Dissolve the amine-containing molecule in the Coupling Buffer.
- Add the activated Fmoc-NH-PEG5-CH2COOH solution to the amine-containing solution.
- Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle mixing.
- Quench the reaction by adding a quenching solution to consume any unreacted active esters.
- Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.

Applications and Workflows

Fmoc-NH-PEG5-CH2COOH is a versatile tool in various bioconjugation and drug delivery applications. Its bifunctional nature allows for its use as a linker in solid-phase peptide synthesis and in the construction of complex biomolecules like antibody-drug conjugates (ADCs).



Solid-Phase Peptide Synthesis (SPPS)

In SPPS, **Fmoc-NH-PEG5-CH2COOH** can be used as a hydrophilic spacer to improve the properties of the resulting peptide.





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